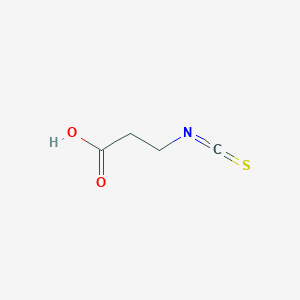
3-Isothiocyanatopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isothiocyanatopropanoic acid is an organic compound with the molecular formula C4H5NO2S. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a propanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Isothiocyanatopropanoic acid can be synthesized through several methods. One common approach involves the reaction of amines with thiophosgene, which produces isothiocyanates . Another method includes the use of carbon disulfide and di-tert-butyl dicarbonate as catalysts . These reactions typically require mild conditions and are carried out under nitrogen protection to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves the reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent . This method is favored due to its low toxicity, cost-effectiveness, and high yield, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Isothiocyanatopropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield amines.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Isothiocyanatopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-isothiocyanatopropanoic acid exerts its effects involves the interaction with various molecular targets and pathways. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, including the inhibition of enzymes and disruption of cellular processes .
Comparación Con Compuestos Similares
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenethyl isothiocyanate
- Sulforaphane
- Iberin
Comparison: 3-Isothiocyanatopropanoic acid is unique due to its propanoic acid backbone, which imparts distinct chemical properties compared to other isothiocyanates. For example, allyl isothiocyanate is more volatile, while benzyl isothiocyanate has a higher molecular weight and different reactivity profile .
Propiedades
Fórmula molecular |
C4H5NO2S |
|---|---|
Peso molecular |
131.16 g/mol |
Nombre IUPAC |
3-isothiocyanatopropanoic acid |
InChI |
InChI=1S/C4H5NO2S/c6-4(7)1-2-5-3-8/h1-2H2,(H,6,7) |
Clave InChI |
CJFSAHFLSLDVDV-UHFFFAOYSA-N |
SMILES canónico |
C(CN=C=S)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13086567.png)
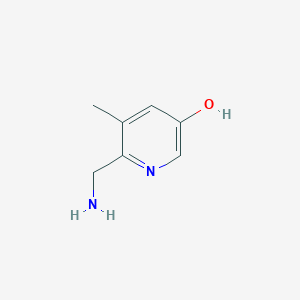
![tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B13086577.png)
![cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride](/img/structure/B13086591.png)
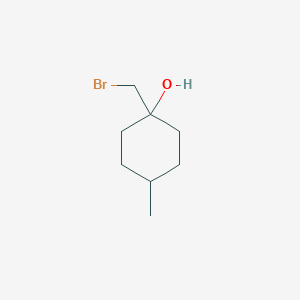

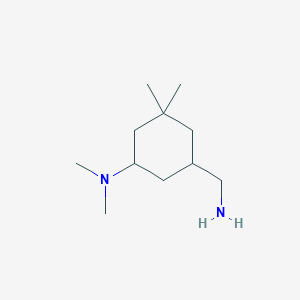
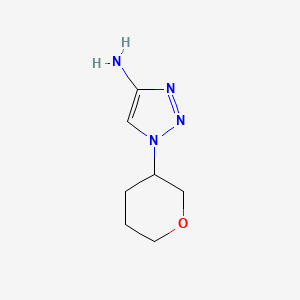
![6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B13086616.png)
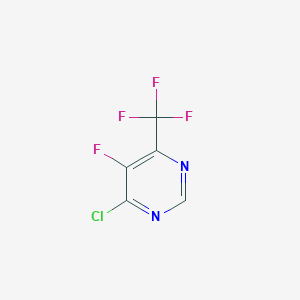

![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B13086625.png)


